5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine
Overview
Description
5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine, also known as 5-bromo-3-(trifluoromethyl)-1,2-dihydropyridin-2-one, is a chemical compound with the molecular formula C6H3BrF3NO . It is primarily used in laboratory settings .
Synthesis Analysis
The synthesis of this compound involves regioselective C-4 deprotonation with LDA and trapping with carbon dioxide, which leads to the corresponding C-4 acid . It can also be prepared from iodobromopyridine by iodide displacement with in situ generated (trifluoromethyl)copper .Molecular Structure Analysis
The molecular structure of 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine is represented by the SMILES notation FC(F)(F)C1=CC(Br)=CNC1=O . The InChI Key for this compound is OPLCXLXORZDTMX-UHFFFAOYSA-N .Scientific Research Applications
Agrochemical Industry
- Summary of Application : Trifluoromethylpyridine (TFMP) derivatives, such as “5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine”, are used in the agrochemical industry for the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source. However, it’s mentioned that various methods of synthesizing 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a TFMP derivative, have been reported .
- Results or Outcomes : The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .
Pharmaceutical Industry
- Summary of Application : Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- Results or Outcomes : The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis of Trifluoromethylpyridyllithiums
- Summary of Application : Trifluoromethylpyridines, such as “5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine”, can be used in the preparation of trifluoromethylpyridyllithiums .
- Methods of Application : This is generally achieved via a metalation reaction .
Synthesis of Metal-Organic Frameworks (MOFs)
- Summary of Application : Trifluoromethylpyridines can be used in the synthesis of metal-organic frameworks (MOFs) . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures.
Synthesis of Methiodide Salts
- Summary of Application : Trifluoromethylpyridines can be used in the synthesis of methiodide salts .
Preparation of Trifluoromethylpyridyllithiums
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is recommended to avoid ingestion and inhalation, and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
5-bromo-3-(trifluoromethyl)-1H-pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3NO/c7-3-1-4(6(8,9)10)5(12)11-2-3/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLCXLXORZDTMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00542096 | |
Record name | 5-Bromo-3-(trifluoromethyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00542096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine | |
CAS RN |
76041-79-7 | |
Record name | 5-Bromo-3-(trifluoromethyl)-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76041-79-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-3-(trifluoromethyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00542096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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